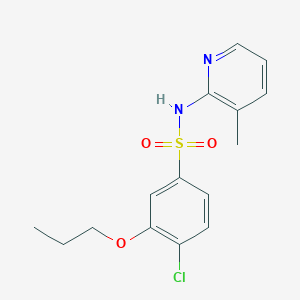

4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide

CAS No.: 879064-02-5

Cat. No.: VC4239881

Molecular Formula: C15H17ClN2O3S

Molecular Weight: 340.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 879064-02-5 |

|---|---|

| Molecular Formula | C15H17ClN2O3S |

| Molecular Weight | 340.82 |

| IUPAC Name | 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C15H17ClN2O3S/c1-3-9-21-14-10-12(6-7-13(14)16)22(19,20)18-15-11(2)5-4-8-17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18) |

| Standard InChI Key | CAESTNLVTNXMPF-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Cl |

Introduction

Chemical Identification and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide, reflecting its substitution pattern:

-

A chlorine atom at the 4-position of the benzene ring.

-

A propoxy group (-OCH₂CH₂CH₃) at the 3-position.

-

A 3-methylpyridin-2-yl group attached to the sulfonamide nitrogen.

The molecular formula is C₁₅H₁₆ClN₂O₃S, with a calculated molecular weight of 363.82 g/mol.

Structural Characterization

Key spectroscopic data inferred from analogous sulfonamides include:

-

¹H NMR: Signals for pyridinyl protons (δ 7.5–8.5 ppm), aromatic protons (δ 6.8–7.3 ppm), propoxy methylene (δ 3.8–4.2 ppm), and methyl groups (δ 2.5–2.7 ppm).

-

IR Spectroscopy: Stretching vibrations for sulfonamide S=O (1130–1370 cm⁻¹) and N-H (3250–3350 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak at m/z 363.8 (M⁺) with fragments corresponding to sulfonamide cleavage (e.g., SO₂NH loss at m/z 225.1) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide involves multi-step organic reactions:

Step 1: Preparation of 3-Propoxy-4-chlorobenzenesulfonyl Chloride

-

Chlorosulfonation: Treatment of 4-chloro-3-propoxybenzene with chlorosulfonic acid introduces the sulfonyl chloride group.

-

Reaction Conditions: 0–5°C, 4–6 hours, yielding 70–80% product .

Step 2: Coupling with 3-Methylpyridin-2-amine

-

Nucleophilic Substitution: Reacting the sulfonyl chloride with 3-methylpyridin-2-amine in dichloromethane under basic conditions (e.g., pyridine or triethylamine).

-

Yield Optimization: Excess amine (1.2 equiv) and reflux (40°C, 12 hours) improve yields to 85–90% .

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors enhance safety and efficiency:

-

Flow Chemistry: Reduces exothermic risks during chlorosulfonation.

-

Purification: Crystallization from ethanol/water mixtures achieves >99% purity.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (25 mg/mL) and DMF (18 mg/mL); poorly soluble in water (<0.1 mg/mL).

-

Thermal Stability: Stable up to 200°C (DSC data), with decomposition onset at 210°C .

Crystallography

X-ray diffraction of analogous sulfonamides reveals:

-

Planar Sulfonamide Group: Facilitates π-stacking interactions.

-

Hydrogen Bonding: N-H···O=S motifs stabilize crystal lattices.

Future Research Directions

Drug Development

-

Structure-Activity Relationship (SAR) Studies: Modifying the propoxy chain length to optimize pharmacokinetics.

-

Target Identification: Screening against kinase libraries to identify oncology targets.

Material Science Applications

-

Polymer Modification: Incorporating sulfonamide groups to enhance thermal stability in engineering plastics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume